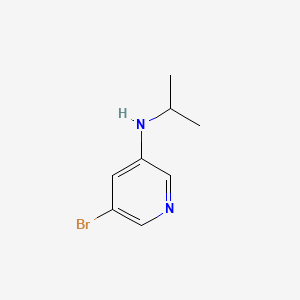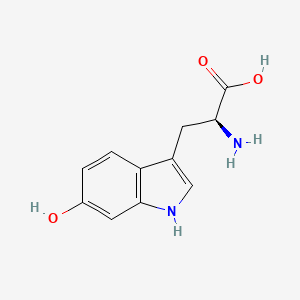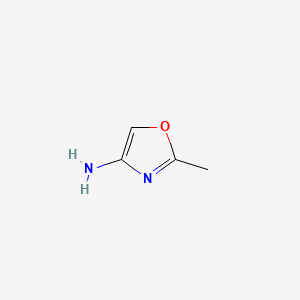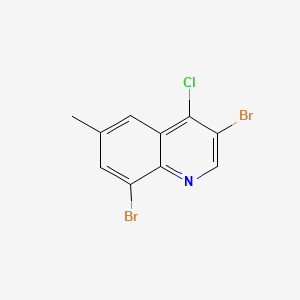
1-Propyl-2,3-diMethyliMidazoliuM broMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Modification of Cellulose
1-Propyl-2,3-diMethyliMidazoliuM broMide, as part of the ionic liquids family, has been explored for its potential in chemical modification of cellulose. Ionic liquids such as 1-butyl-2,3-dimethylimidazolium chloride (BDMIMCI) have proven to be effective solvents for cellulose. They offer a platform for homogeneous acylation, carbanilation, and silylation of cellulose under mild conditions. The degree of substitution (DS) in the cellulose derivatives can be controlled by altering the reaction conditions, showcasing the versatility and potential of ionic liquids in cellulose modification (Heinze et al., 2008).
Catalyst for Carbon Dioxide Utilization
Ionic liquids have been spotlighted for their role as catalysts in converting carbon dioxide to linear and cyclic carbonates. The review of advancements in this field over the past decade highlights the transition from conventional ionic liquids to metal-containing ionic liquid systems for efficient production of dimethyl carbonate. The use of ionic liquids as catalysts on various supporting materials opens new avenues for the synthesis of cyclic carbonates, emphasizing the catalysts' adaptability and potential in carbon dioxide utilization and environmental management (Chaugule et al., 2017).
Electrochemical Surface Finishing and Energy Storage
The realm of electrochemical technology with room-temperature ionic liquids (RTILs) such as haloaluminate ionic liquids has been expanding. These ionic liquids have been applied in electroplating and energy storage, with recent findings enhancing our understanding of their application potential. The ease of handling these ionic liquids and their mixtures with other materials opens new possibilities in electrochemical surface finishing and energy storage solutions, marking significant progress in this decade (Tsuda et al., 2017).
Downstream Processing of Biologically Produced Diols
The separation of diols like 1,3-propanediol and 2,3-butanediol from fermentation broth, crucial in their microbial production, presents substantial challenges. Research in this area has shed light on various methods employed for the recovery and purification of these biologically produced diols. The analysis of different separation technologies and the call for advancements in yield, purity, and energy consumption underscore the potential for improved downstream processing, emphasizing the role of ionic liquids in this sector (Xiu & Zeng, 2008).
Material Modification for Extraction and Separation
Ionic liquids have made significant contributions to the field of materials science, particularly in solid-phase extraction and separation. The review of their applications in modifying materials such as silica, polymers, and monoliths for various chromatographic and electrophoretic techniques highlights the innovative progress and potential of ionic liquids in material modification. While imidazolium-based ionic liquids remain predominant, the future might see an increase in the utilization of other types of ionic liquids, indicating a growing field of research and application (Vidal et al., 2012).
Safety And Hazards
While specific safety data for 1-Propyl-2,3-dimethylimidazoliuM broMide is not available, similar compounds like 1-propyl-3-methylimidazolium bromide are classified as highly flammable liquids that cause skin and eye irritation . They may also cause respiratory irritation and are suspected of causing cancer .
Direcciones Futuras
Imidazolium-based ionic liquids, including 1-Propyl-2,3-dimethylimidazoliuM broMide, have shown promise in various applications. For instance, they have been used to achieve near-record-efficiency CsPbI2Br solar cells . They have also been found efficient for the inhibition of CO2 and CH4 hydrates . These studies suggest potential future directions for the use of 1-Propyl-2,3-dimethylimidazoliuM broMide and similar compounds.
Propiedades
Número CAS |
107937-17-7 |
|---|---|
Nombre del producto |
1-Propyl-2,3-diMethyliMidazoliuM broMide |
Fórmula molecular |
C8H15BrN2 |
Peso molecular |
219.126 |
Nombre IUPAC |
1,2-dimethyl-3-propylimidazol-1-ium;bromide |
InChI |
InChI=1S/C8H15N2.BrH/c1-4-5-10-7-6-9(3)8(10)2;/h6-7H,4-5H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BHMXHXYTOVFXGM-UHFFFAOYSA-M |
SMILES |
CCCN1C=C[N+](=C1C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



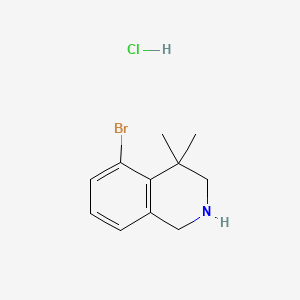
![2-[2-(Cyclobutylmethoxy)-6-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B598162.png)
![2-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598167.png)
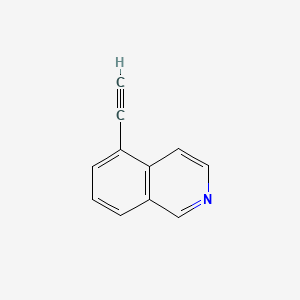
![6-Bromopyrrolo[2,1-f][1,2,4]triazine-2,4-diol](/img/structure/B598170.png)
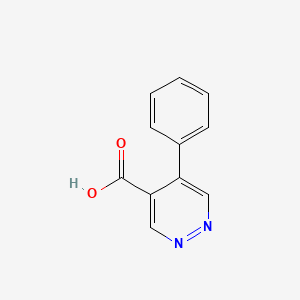

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-methyl-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598174.png)

